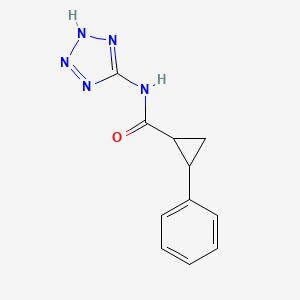
2-phenyl-N-(1H-tetrazol-5-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(1H-tetrazol-5-yl)cyclopropanecarboxamide is a compound that features a cyclopropane ring attached to a carboxamide group, with a phenyl group and a tetrazole ring as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the [3+2] cycloaddition reaction between an azide and a nitrile to form the tetrazole ring . The cyclopropane ring can be introduced through cyclopropanation reactions involving diazo compounds and alkenes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(1H-tetrazol-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
2-phenyl-N-(1H-tetrazol-5-yl)cyclopropanecarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-phenyl-N-(1H-tetrazol-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of natural substrates in biological systems . This interaction can modulate enzyme activity and receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-tetrazol-5-yl)phenyl)benzamide: This compound also features a tetrazole ring and has been studied for its potential as a G protein-coupled receptor agonist.
5-(1H-pyrazol-1-yl)-2H-tetrazole: Another tetrazole derivative with applications in medicinal chemistry.
Uniqueness
2-phenyl-N-(1H-tetrazol-5-yl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and influences the compound’s reactivity and biological activity. This structural feature distinguishes it from other tetrazole derivatives and contributes to its potential as a versatile building block in chemical synthesis .
Properties
Molecular Formula |
C11H11N5O |
|---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
2-phenyl-N-(2H-tetrazol-5-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H11N5O/c17-10(12-11-13-15-16-14-11)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H2,12,13,14,15,16,17) |
InChI Key |
FOTIDNMOCFEKTH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)NC2=NNN=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















